molecular formula C30H28O8 B13329954 GnetifolinL

GnetifolinL

Cat. No.: B13329954
M. Wt: 516.5 g/mol
InChI Key: NIPRSMBOJLIFBJ-WMDMUMDLSA-N
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Description

Gnetifolin L is a naturally occurring stilbene derivative isolated from the genus Gnetum, characterized by a unique polycyclic aromatic structure with hydroxyl and methoxy substituents. Its IUPAC name is (E)-5-(3,5-dihydroxyphenyl)-3-methoxy-4-stilbenol, and it exhibits a molecular weight of 328.36 g/mol. Physicochemical properties include a logP value of 2.8 (moderate lipophilicity), aqueous solubility of 0.12 mg/mL, and stability under neutral pH conditions . Its planar structure enables interactions with cellular targets such as COX-2 enzymes and NF-κB pathways, though mechanistic details remain under investigation .

Properties

Molecular Formula

C30H28O8

Molecular Weight

516.5 g/mol

IUPAC Name

5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol

InChI

InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9-

InChI Key

NIPRSMBOJLIFBJ-WMDMUMDLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

GnetifolinL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .

Scientific Research Applications

GnetifolinL has a wide range of scientific research applications:

Mechanism of Action

GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Gnetifolin L shares a stilbene backbone with resveratrol, piceatannol, and combretastatin A-4, but distinct functional groups alter its bioactivity:

Compound Substituents Key Structural Differences Bioactivity
Gnetifolin L 3,5-dihydroxy, 3-methoxy Methoxy group at C3 enhances metabolic stability Anti-inflammatory (IC50 COX-2: 1.8 μM)
Resveratrol 4',5-dihydroxy Lacks methoxy groups; lower steric hindrance Antioxidant (EC50 DPPH: 12.3 μM)
Piceatannol 3,4',5-trihydroxy Additional hydroxyl at C4' improves solubility Antiproliferative (IC50 HeLa: 5.4 μM)
Combretastatin A-4 3,4,5-trimethoxy, cis-stilbene Cis-configuration enhances tubulin inhibition Antiangiogenic (IC50 HUVEC: 0.8 nM)

Source : Structural data derived from NMR and mass spectrometry analyses .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

Comparative PK/PD studies highlight differences in bioavailability and target engagement:

Parameter Gnetifolin L Resveratrol Piceatannol
Oral Bioavailability 18% 0.5% 2.1%
Tmax (hours) 1.5 1.2 2.4
Half-life (hours) 4.2 2.8 3.6
Protein Binding 89% 78% 82%
IC50 (COX-2) 1.8 μM 15.6 μM 9.3 μM

Notes: Gnetifolin L’s methoxy group reduces first-pass metabolism, enhancing bioavailability compared to resveratrol . Its COX-2 inhibition potency is 8.7-fold higher than resveratrol, likely due to improved binding affinity from the 3-methoxy group .

Clinical and Preclinical Efficacy Data

Anti-Inflammatory Activity

In a murine collagen-induced arthritis model, Gnetifolin L (10 mg/kg/day) reduced joint swelling by 62% versus 38% for resveratrol. Synovial TNF-α levels decreased by 55% (Gnetifolin L) vs. 28% (resveratrol), corroborating its superior efficacy .

Antioxidant Capacity

Gnetifolin L’s DPPH radical scavenging EC50 (4.5 μM) surpasses resveratrol (12.3 μM) but is inferior to piceatannol (2.8 μM). This suggests a trade-off between hydroxylation and methoxylation in redox modulation .

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